(6-oxo-1H-pyridazin-3-yl) acetate, also referred to as 2-(6-oxo-1H-pyridazin-3-yl) acetate, is an organic compound that belongs to the class of pyridazine derivatives. This compound features a pyridazine ring with a carbonyl group at position 6 and an acetate functional group. Pyridazine derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and drug development.
The chemical structure of (6-oxo-1H-pyridazin-3-yl) acetate can be represented by the molecular formula and has a CAS number of 33698302. It is classified under the broader category of heterocyclic compounds, specifically those containing nitrogen in a six-membered ring structure. The compound's unique properties arise from its structural features, which include both nitrogen atoms and carbonyl groups that contribute to its reactivity and biological activity .
The synthesis of (6-oxo-1H-pyridazin-3-yl) acetate typically involves several steps:
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions, enhancing yield and efficiency .
The molecular structure of (6-oxo-1H-pyridazin-3-yl) acetate consists of a six-membered pyridazine ring with a keto group at position 6 and an acetate substituent at position 2. The key structural features include:
The molecular weight is approximately 153.139 g/mol, with specific spectral data available from NMR and IR analyses confirming the presence of functional groups .
(6-oxo-1H-pyridazin-3-yl) acetate can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound for various applications in medicinal chemistry .
The mechanism of action for (6-oxo-1H-pyridazin-3-yl) acetate primarily involves its interaction with biological targets such as enzymes or receptors:
(6-oxo-1H-pyridazin-3-yl) acetate exhibits several notable physical and chemical properties:
Chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Infrared spectroscopy (IR) provide insights into the compound's structure and confirm functional groups present .
(6-oxo-1H-pyridazin-3-yl) acetate has potential applications in various scientific fields:
Research continues to explore its full range of applications, particularly in drug discovery and development .
The pyridazinone heterocycle, characterized by a six-membered ring with two adjacent nitrogen atoms, has evolved from a chemical curiosity to a privileged scaffold in drug discovery. Early medicinal applications emerged in the 1960s with cardiovascular agents like the antihypertensive drug minoxidil (a pyrimidine derivative with structural similarities), highlighting the therapeutic potential of nitrogen-rich diazines [5]. The intrinsic bioisosteric properties of pyridazinones—serving as surrogates for phenyl, pyridine, or pyrimidine rings—enabled enhanced hydrogen bonding and dipole moments critical for target engagement [2]. By the 1980s, advanced synthetic methodologies facilitated the development of antimicrobial sulfa drugs incorporating pyrimidine cores (e.g., sulfadiazine), demonstrating the clinical viability of diazine-based pharmacophores [5]. Contemporary research has exploited the pyridazinone scaffold for kinase inhibition, exemplified by sorafenib-inspired anticancer agents, and thyroid receptor agonism, as evidenced by recent patent applications for metabolic disorders [2] [7].
Table 1: Key Milestones in Pyridazinone-Based Drug Development
Time Period | Therapeutic Area | Representative Agents | Clinical Impact |
---|---|---|---|
1960s-1970s | Cardiovascular | Hydralazine analogues | First-generation antihypertensives |
1980s-1990s | Anti-infectives | Sulfadiazine derivatives | Broad-spectrum antibacterial activity |
2000-2010 | Oncology | Sorafenib-inspired pyridazinones | Multikinase inhibition for solid tumors |
2010-Present | Metabolic Disorders | TRβ-selective agonists (e.g., WO2022041026A1) | Treatment of NAFLD/NASH [7] |
The pyridazin-3(2H)-one core—featuring a lactam moiety within the diazine ring—confers distinct advantages for GPCR modulation. Quantum mechanical analyses reveal that the scaffold’s dipole moment (∼4.2 Debye) exceeds that of phenyl (0D) or pyridine (2.2D), enabling stronger electrostatic interactions within orthosteric binding pockets [6]. The N2 carbonyl and C6 carbonyl groups serve as hydrogen bond acceptors, while the N1-H functions as a donor, creating a bidirectional H-bonding motif that mimics peptide backbone interactions. This property underpins the activity of pyridazinone-based formyl peptide receptor (FPR) agonists, such as 2-arylacetamide pyridazin-3(2H)-ones, which induce intracellular Ca²⁺ flux at sub-micromolar concentrations (EC₅₀ = 1.2–5.6 μM) [6]. Conformational restriction through C4/C6 substitutions further enhances selectivity; for instance, 6-alkyl derivatives exhibit 30-fold preference for FPR1 over FPR2 by exploiting hydrophobic subpockets, while 4-aryl extensions engage allosteric sites in chemokine receptors [6] [7].
Table 2: Electronic and Steric Properties Influencing GPCR Targeting
Structural Feature | Electrostatic Property | GPCR Targetability | Biological Consequence |
---|---|---|---|
N1-H Lactam | H-bond donor (δ+ = 0.32) | FPR1/FPR2 activation | Neutrophil chemotaxis, Ca²⁺ mobilization |
C4/C6 Carbonyl | H-bond acceptor (δ− = −0.41) | Peptide-mimetic recognition | Agonist activity comparable to fMLF peptide |
C5-C6 Bond | High π-deficiency | Kinase-like fold engagement | Cross-reactivity with VEGFR-2 (IC₅₀ ∼60 nM) [2] |
4-Aryl Substituent | Tunable lipophilicity (cLogP 1–4) | Allosteric site penetration | Enhanced subtype selectivity (e.g., FPR1 vs FPR2) |
(6-Oxo-1H-pyridazin-3-yl) acetate serves as a linchpin intermediate for generating structurally complex therapeutics, leveraging its bifunctional reactivity: the C4 position undergoes electrophilic substitutions, while the acetate moiety facilitates nucleophilic displacements or hydrolyses. In anticancer thiazolo[4,5-c]pyridazine synthesis, this compound participates in high-pressure cyclocondensations with 4-thiazolidinones, yielding potent cytotoxic agents (e.g., compound 7c against MCF-7 cells, IC₅₀ = 14.34 μM) [4]. Antimicrobial applications exploit the acetate as a leaving group; nucleophilic displacement with amines generates pyridazinone-3-acetamides that disrupt bacterial membrane integrity, showing MIC values of 16 μg/mL against S. aureus [8]. For anti-inflammatory agents, hydrolytic unmasking of the C3 carboxylate enables conjugation to pyrazole cores, producing dual COX-2/5-LOX inhibitors like 4g (COX-2 IC₅₀ = 1.6 μM, 5-LOX IC₅₀ = 12 μM) [10]. The intermediate’s versatility is further demonstrated in multicomponent reactions, where it forms spirooxindoles with isatin derivatives, exhibiting antifungal activity against C. albicans (IC₅₀ = 3.8 μg/mL) through SAP2 protease inhibition [9].
Table 3: Biologically Active Compounds Synthesized from (6-Oxo-1H-Pyridazin-3-yl) Acetate
Target Therapeutic Class | Representative Compound | Synthetic Transformation | Biological Activity |
---|---|---|---|
Anticancer Agents | Thiazolo[4,5-c]pyridazine 7k | Cyclocondensation with 4-thiazolidinones | GI₅₀ = 1.66 μM (NCI-60 panel) [4] |
Antimicrobials | Pyridazinone-quinoline hybrids | Acetate displacement by aminopyridines | MIC = 16 μg/mL vs S. aureus [8] |
Anti-inflammatories | Pyrazol-propanoic acid 4g | Hydrolysis/amide coupling | COX-2 IC₅₀ = 1.6 μM; 5-LOX IC₅₀ = 12 μM [10] |
Antifungals | Spirooxindole-pyridazinones | Knoevenagel condensation | SAP2 inhibition (IC₅₀ = 3.8 μg/mL) [9] |
Synthetic Pathways Utilizing (6-Oxo-1H-Pyridazin-3-yl) Acetate:
1. Anticancer Applications: (6-Oxo-1H-pyridazin-3-yl) acetate + 4-Thiazolidinone → Q-Tube cyclocondensation (150°C, 30 min) → Thiazolo[4,5-c]pyridazines (e.g., 7s, IC₅₀ = 6.90 μM vs HCT-116) [4] 2. Antimicrobial Hybrids: (6-Oxo-1H-pyridazin-3-yl) acetate + Heterocyclic Amines → Nucleophilic displacement (Et₃N, DMF, 80°C) → Amido-pyridazinones (MIC = 0.5–128 μg/mL vs MRSA) [8] 3. Dual Anti-inflammatory Agents: (6-Oxo-1H-pyridazin-3-yl) acetate → Hydrolysis → Carboxylic acid → Peptide coupling with Pyrazole-amines → 1,5-Diarylpyrazol-3-propanoic acids (COX-2/5-LOX inhibition) [10]
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7